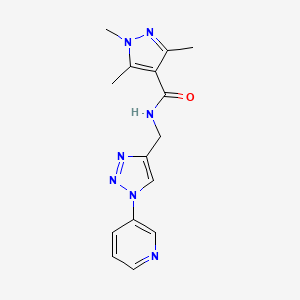

1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O/c1-10-14(11(2)21(3)19-10)15(23)17-7-12-9-22(20-18-12)13-5-4-6-16-8-13/h4-6,8-9H,7H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLZYUXTDDXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole or triazole rings are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or triazole compounds.

Scientific Research Applications

1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and pyrazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Key Observations :

- Compared to the sulfonamide derivative (Compound 30, ), the carboxamide linkage may enhance metabolic stability due to reduced susceptibility to hydrolysis .

Physicochemical Properties

Melting points, yields, and spectroscopic data highlight stability and synthetic challenges:

Key Observations :

- The target compound’s lack of electron-withdrawing groups (e.g., Cl, CF3) may result in higher solubility than chlorinated analogs (e.g., 3a, 3b) but lower than trifluoromethyl-containing derivatives (Compound 41, ) .

- Pyridine-triazole systems (target compound) typically exhibit higher melting points than phenyl-substituted analogs due to enhanced crystallinity from hydrogen bonding .

Functional Group Impact on Bioactivity

While biological data for the target compound are absent, structural analogs suggest:

- Pyridine-Triazole Systems : Enhance binding to metalloenzymes or nucleic acids via Lewis acid-base interactions (e.g., pyridine coordination) .

- Methyl Groups : Improve metabolic stability by blocking oxidation sites, as seen in 1,3,5-trimethylpyrazole derivatives () .

- Carboxamide vs. Sulfonamide : Carboxamides (target) may exhibit better membrane permeability than sulfonamides (Compound 30) due to reduced polarity .

Q & A

Q. Key Considerations :

- Purity is enhanced via column chromatography or recrystallization.

- Yields depend on stoichiometric ratios and catalyst loading .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole CH₃ groups at δ ~2.2–2.3 ppm, pyridine aromatic protons at δ ~7.4–8.6 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

X-ray Crystallography :

Q. Data Contradiction Example :

- High-Temperature Side Reactions : Elevated temperatures (>60°C) in CuAAC may degrade pyridine rings; mitigation requires strict thermal monitoring .

Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?

Methodological Answer:

Multi-Technique Validation :

- Cross-check NMR-assigned proton environments with X-ray torsion angles .

- Use DFT calculations to predict NMR shifts and compare with experimental data .

SHELX Refinement :

Dynamic NMR :

- Detect conformational flexibility (e.g., rotamers) causing crystallographic vs. solution-state disparities .

Case Study : A pyrazole-triazole hybrid showed conflicting NOE (NMR) and X-ray data due to crystal packing forces distorting the solution conformation. Molecular dynamics simulations reconciled these differences .

Advanced: What methodological strategies assess the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model binding poses in kinase active sites (e.g., ATP-binding pockets). Prioritize pyridine and triazole for π-interactions .

Surface Plasmon Resonance (SPR) :

- Measure real-time binding kinetics (ka/kd) with immobilized targets .

In Vitro Assays :

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., for proteases) .

- Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure .

Data Interpretation Challenge : Contradictions between high in vitro potency and low cellular activity may arise from poor solubility. Address via LogP optimization (e.g., methyl group removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.